![molecular formula C16H16O2 B2996357 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one CAS No. 117321-40-1](/img/structure/B2996357.png)
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.30 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-one consists of a phenyl ring attached to an ethoxy group, which is further connected to another phenyl ring through an ether linkage . The InChI code for this compound is 1S/C16H16O2/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-11,13H,1-2H3 .Physical And Chemical Properties Analysis
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Scientific Research Applications
Mechanistic Insights in Organic Chemistry
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds provides insight into the mechanisms of bond cleavage, highlighting the significance of the γ-hydroxymethyl group and hydride transfer mechanisms in the degradation processes of lignin and similar organic materials (T. Yokoyama, 2015).
Extraction and Purification Techniques
The countercurrent separation (CCS) technique has been applied for the purification of phenylethanoid glycosides (PhGs) and iridoids, demonstrating its utility in isolating biologically active compounds from plant materials. This approach is highlighted as an efficient alternative to conventional chromatography, offering a solution to challenges associated with the purification of highly polar molecules (S. Luca et al., 2019).
Antineoplastic Agent Development
A novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones has been investigated for their potential as antineoplastic (anticancer) agents. These compounds demonstrate significant cytotoxic properties, highlighting their potential in cancer therapy and the importance of structural activity relationships in drug development (Mohammad Hossain et al., 2020).
Environmental Pollutant Impact Studies
The role of environmental pollutants, such as bisphenol A (BPA) and di(2-ethylhexyl)phthalate (DEHP), in inducing male infertility through mechanisms like germ cell apoptosis, underscores the significance of understanding the molecular impact of such chemicals on biological systems. These insights contribute to environmental health sciences and toxicology (Raúl Lagos-Cabré & R. Moreno, 2012).
Antioxidant Activity Analysis
Hydroxycinnamic acids (HCAs) have been studied for their antioxidant properties, with research focused on understanding the structure-activity relationships (SARs) that underlie their effectiveness. These studies provide valuable insights into the design of potent antioxidant compounds for managing oxidative stress-related diseases (N. Razzaghi-Asl et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-[4-(1-phenylethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15/h3-11,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPWLCWDEWZANV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylethoxy)phenyl]ethan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.